Product packaging for Melarsonyl potassium(Cat. No.:CAS No. 13355-00-5)

Melarsonyl potassium

Cat. No.: B1212939
CAS No.: 13355-00-5
M. Wt: 532.5 g/mol
InChI Key: PHCMFHVCRUCADN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Melarsonyl potassium, also known as this compound, is a useful research compound. Its molecular formula is C13H11AsK2N6O4S2 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11AsK2N6O4S2 B1212939 Melarsonyl potassium CAS No. 13355-00-5

Properties

IUPAC Name

dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMFHVCRUCADN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11AsK2N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37526-80-0 (Parent)
Record name Melarsonyl potassium [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70928181
Record name Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13355-00-5
Record name Melarsonyl potassium [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melarsonyl potassium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELARSONYL POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1484SU81EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Trajectories and Developmental Context of Melarsonyl Potassium in Parasitology Research

Inception and Early Research Development of Arsenical Antiprotozoal Agents

The use of arsenic compounds in medicine has ancient roots, but their systematic application against parasitic diseases began in the early 20th century. nih.gov A pivotal figure in this era was the German scientist Paul Ehrlich, who championed the concept of "magic bullets" – chemical agents that could selectively target and destroy pathogens without harming the host. mdpi.com His work led to the development of Salvarsan (arsphenamine) in 1909, initially for the treatment of syphilis, which demonstrated the potential of organoarsenic compounds as therapeutic agents. mdpi.com

Prior to this, solutions like Fowler's solution, a 1% potassium arsenite solution, were used for various ailments. nih.gov The early successes with arsenicals against spirochetes spurred research into their efficacy against other parasites. In the early 1900s, atoxyl, an organic arsenical, was found to have activity against trypanosomes, the causative agents of African trypanosomiasis (sleeping sickness). researchgate.net This marked a significant step forward, although atoxyl's toxicity, particularly its potential to cause optic nerve atrophy, was a major drawback. researchgate.net

These early endeavors laid the groundwork for the development of a range of arsenical compounds for parasitic infections, including those caused by filariae, amoebae, and schistosomes. dokumen.pub The research focused on modifying the chemical structure of these compounds to enhance their parasiticidal activity while reducing their inherent toxicity to the host.

Timeline: Key Milestones in the Development of Arsenical Antiprotozoal Agents
YearMilestoneKey Figure/InstitutionSignificance
Early 1900s Use of Atoxyl against trypanosomiasisFirst organoarsenical for sleeping sickness, but with high toxicity. researchgate.net
1909 Development of Salvarsan (arsphenamine)Paul Ehrlich"Magic bullet" concept realized; effective against syphilis and spurred further arsenical research. mdpi.com
1949 Introduction of Melarsoprol (B1676173)A more effective, though still toxic, treatment for late-stage African trypanosomiasis. researchgate.net
Post-1949 Development of Melarsonyl (B1204634) PotassiumDr. E. A. H. FriedheimA water-soluble derivative of melarsoprol for intramuscular administration. who.int

Derivation and Formulation Innovation of Melarsonyl Potassium

This compound, also known as Trimelarsan, emerged from the need to overcome the formulation challenges of its parent compound, melarsoprol. who.int Melarsoprol, while effective for late-stage sleeping sickness, is highly insoluble in water and had to be administered intravenously in a propylene (B89431) glycol solution, which was painful and caused severe side effects. nih.govwikipedia.org

The key innovation in the development of this compound was its enhanced water solubility, allowing for intramuscular injection. who.int This was achieved through a specific chemical modification. The synthesis involves the reaction of melarsen (B1215594) oxide with dimercaptosuccinic acid. google.com This reaction forms a stable, five-membered dithiaarsolane ring structure. The resulting compound, melarsonic acid, is then converted to its dipotassium (B57713) salt, this compound, which is a water-soluble powder. nih.gov

This formulation as a water-soluble powder was a significant practical advancement, as it could be reconstituted with sterile water for injection, avoiding the need for the irritating propylene glycol solvent. who.int This innovation aimed to provide a more tolerable treatment option, particularly in resource-limited settings where intravenous administration could be challenging.

Comparative Properties: Melarsoprol vs. This compound
PropertyMelarsoprolThis compound
Solubility Poorly soluble in waterWater-soluble
Formulation Solution in propylene glycolPowder for reconstitution
Route of Administration IntravenousIntramuscular
Parent Compound Melarsen oxide and dimercaprolMelarsen oxide and dimercaptosuccinic acid

Evolution of Research Paradigms for Trypanocidal and Filaricidal Compounds

The development of this compound occurred within a broader evolution of research strategies for treating parasitic diseases like trypanosomiasis and filariasis. While arsenicals were a mainstay for a period, their toxicity drove a continuous search for safer and more effective alternatives.

For filariasis, the discovery of diethylcarbamazine (B1670528) (DEC) in the 1940s represented a major breakthrough, becoming a primary treatment for lymphatic filariasis. nih.govijdvl.com Later, the introduction of ivermectin, initially as a veterinary drug, revolutionized the control of onchocerciasis (river blindness) and was also found to be effective against the microfilariae of lymphatic filariasis. frontiersin.org The research paradigm in filariasis shifted towards mass drug administration (MDA) programs aimed at interrupting transmission, often using combinations of drugs like ivermectin and albendazole. nih.gov More recent research has focused on targeting the Wolbachia endosymbiotic bacteria present in filarial worms, with antibiotics like doxycycline (B596269) showing macrofilaricidal (adult worm-killing) activity. frontiersin.orgisrctn.com

In the realm of trypanosomiasis, the limitations of arsenicals, including melarsoprol and this compound, such as severe side effects and emerging resistance, spurred the development of non-arsenical drugs. nih.govnih.gov Eflornithine was a significant addition for the treatment of late-stage Trypanosoma brucei gambiense sleeping sickness. nih.gov The research focus has increasingly turned to understanding the unique biochemical pathways of the parasites to identify novel drug targets, such as the parasite's energy metabolism. dokumen.pub The development of new diamidines and other novel chemical entities reflects a move away from the heavy metal-based therapies of the past. nih.gov

In Vitro Efficacy of this compound against Trypanosoma brucei
Study/ParameterFinding
Comparative Activity In some in vitro tests, this compound showed better activity than some other arsenicals, though none were more active than melarsamine dihydrochloride (B599025). nih.gov
Combination Studies Combinations of this compound with DFMO (eflornithine) showed an additive effect in some T. brucei brucei strains. nih.gov
Anthelmintic Properties In a study on the filaria Molinema dessetae, this compound had an EC50 of 45.6 µmol/l, while newly synthesized dithiaarsanes showed significantly higher activity. nih.gov

Fundamental Biochemical and Molecular Mechanisms of Melarsonyl Potassium Action

Elucidation of Molecular Targets in Parasitic Organisms

Melarsonyl (B1204634) potassium exerts its antiparasitic effects by targeting specific molecular components crucial for the survival of pathogens.

A central aspect of melarsonyl potassium's mechanism of action is its high affinity for thiol (-SH) groups present in various biomolecules. In trypanosomatid parasites, a unique redox-active thiol conjugate, trypanothione (B104310), plays a critical role in maintaining cellular redox balance and protecting against oxidative stress nih.govpatsnap.com. Trypanothione is maintained in its reduced form by the enzyme trypanothione reductase (TryR), which utilizes NADPH as a cofactor nih.govmdpi.com.

This compound, and more specifically its active metabolite melarsen (B1215594) oxide, acts as a potent inhibitor of trypanothione reductase nih.govpatsnap.comwikipedia.org. The trivalent arsenic atom in melarsen oxide forms a stable covalent adduct with the enzyme's active site cysteine residues, often in conjunction with reduced trypanothione, creating a complex known as MelT nih.gov. This interaction effectively blocks the reductive capacity of TryR, leading to an accumulation of oxidized trypanothione and a depletion of the reduced form essential for antioxidant defense nih.govpatsnap.comasm.org. This disruption compromises the parasite's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage and cell death patsnap.comnih.gov.

While the trypanothione system is a primary target, arsenicals also exhibit affinity for other thiol-containing biomolecules. Dihydrolipoic acid, a reduced form of lipoic acid, is another critical molecule involved in energy metabolism and antioxidant defense, characterized by its vicinal dithiol groups rsc.orgnih.govmdpi.com. Arsenicals, including melarsen oxide, can bind to these vicinal thiols, potentially interfering with the function of lipoamide (B1675559) dehydrogenase and other enzymes that utilize lipoic acid as a cofactor nih.govrsc.org.

Table 1: Inhibition of Parasitic Enzymes by Melarsen Oxide

Enzyme TargetKi Value (µM)Reference
Trypanothione Reductase17.2 nih.gov
Glutathione Reductase9.6 nih.gov

Note: Melarsen oxide is the active metabolite or closely related to this compound, and these inhibition constants reflect its interaction with key enzymes.

The disruption of thiol-dependent systems by this compound has profound consequences for parasitic metabolic pathways, particularly energy production. Trypanosomes, especially in their bloodstream forms, rely heavily on glycolysis for ATP generation due to the limited functionality of their mitochondria patsnap.comwikipedia.org. Melarsen oxide, as a trivalent arsenical, is known to inhibit key enzymes within the glycolytic pathway, such as pyruvate (B1213749) kinase patsnap.comwikipedia.org. By impeding glycolysis, this compound effectively starves the parasite of its primary energy source, leading to cellular dysfunction and eventual death patsnap.comwikipedia.org.

Furthermore, the interference with redox homeostasis, as described above, can lead to an increased production of reactive oxygen species (ROS) within the parasite patsnap.comnih.gov. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to metabolic disruption and cell demise patsnap.comnih.gov.

Comparative Analysis of Biochemical Interactions with Related Arsenical Compounds

This compound shares a common mechanistic foundation with other therapeutically relevant arsenical compounds, notably melarsoprol (B1676173) and melarsen oxide. Melarsoprol, a prodrug, is metabolized in vivo to melarsen oxide, which is the pharmacologically active species responsible for the observed antiparasitic effects patsnap.comwikipedia.orgmdpi.com. Both melarsoprol and melarsen oxide target thiol groups on critical enzymes, including trypanothione reductase and pyruvate kinase, thereby disrupting parasitic metabolism and energy production nih.govpatsnap.comwikipedia.org.

Compound List

this compound

Melarsoprol

Melarsen oxide

Trypanothione

Trypanothione reductase

Glutathione reductase

Lipoic acid

Dihydrolipoic acid

Pyruvate kinase

NADPH

Pre Clinical Parasitological Investigations of Melarsonyl Potassium Activity

In Vitro Assessments of Parasiticidal Effects

In vitro studies are fundamental in the initial screening of potential therapeutic agents, allowing for the direct assessment of a compound's activity against a pathogen in a controlled laboratory environment.

The trypanocidal potential of melarsonyl (B1204634) potassium has been evaluated using cell culture systems containing Trypanosoma brucei brucei, the causative agent of African trypanosomiasis in animals. In these assays, the compound's ability to inhibit parasite growth or kill the parasites is measured. One key parameter assessed is the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that results in no observable viable parasites.

Research has shown that melarsonyl potassium exhibits trypanocidal activity in vitro. In a drug incubation and infectivity test (DIIT), the MEC for this compound against T. b. brucei was determined to be 0.012 μM. asm.org This test not only observes the direct effect of the drug on the parasites in culture but also assesses their subsequent infectivity. Following a 48-hour incubation period with the drug, the treated trypanosomes were injected into naive mice to determine if they could still establish an infection. asm.org The absence of parasitemia in the mice indicated the successful elimination of viable parasites by the compound at its MEC. asm.org

Further studies have explored enhancing the delivery and efficacy of related arsenicals. For instance, while not this compound itself, research on melarsoprol (B1676173) complexed with cyclodextrins demonstrated that these formulations retain their potent trypanocidal properties in vitro, with IC50 values (the concentration required to inhibit 50% of parasite growth) in the nanomolar range, comparable to standard melarsoprol. wormbase.orgnih.gov

Table 1: In Vitro Trypanocidal Activity of this compound

ParasiteAssayParameterResultReference
Trypanosoma brucei bruceiDrug Incubation and Infectivity Test (DIIT)Minimum Effective Concentration (MEC)0.012 µM asm.org

The effectiveness of this compound against filarial nematodes, the worms responsible for diseases like onchocerciasis (river blindness), has also been a focus of investigation. These studies distinguish between macrofilaricidal effects (killing of adult worms) and microfilaricidal effects (killing of the larval offspring, or microfilariae).

While many studies on the filaricidal effects of this compound have been conducted in vivo, these are often informed by initial in vitro screenings. For example, in trials using cattle as a surrogate host for human onchocerciasis, this compound was found to be macrofilaricidal against adult Onchocerca gutturosa. researchgate.net Although this was an in vivo experiment, such large animal trials are typically preceded by laboratory assessments.

In studies involving human patients with Onchocerca volvulus, treatment with this compound showed little to no immediate action on the concentration of microfilariae. nih.govwho.int However, a slight microfilaricidal effect was detected against the Sudan savanna strain of the parasite after a specific, repeated dosing regimen. nih.govwho.int This delayed effect suggests that the primary action of the drug might be on the adult worms, which in turn leads to a reduction in the production of new microfilariae.

In Vivo Studies Utilizing Established Animal Models

Animal models are indispensable for evaluating a drug's efficacy and its physiological effects within a living organism, providing a bridge between in vitro findings and human clinical trials.

Murine (mouse) models of African trypanosomiasis are well-established for assessing the in vivo efficacy of trypanocidal compounds. These models can simulate both the early, acute stage of the disease and the later, chronic stage which often involves the central nervous system.

In a model of chronic infection with T. b. brucei GVR, this compound was evaluated for its curative potential. The results indicated that at a dose of 25 μmol/kg administered for four consecutive days, less than 50% of the infected mice were cured. asm.orgpsu.edu However, increasing the dose to 60 μmol/kg resulted in a 100% cure rate in this chronic infection model. medchemexpress.commedchemexpress.com

For acute infections, mice are typically infected with trypomastigotes, and treatment is initiated shortly after. The efficacy of the treatment is then determined by monitoring the survival time of the treated mice compared to untreated controls. medchemexpress.com

Table 2: In Vivo Efficacy of this compound in Murine Trypanosomiasis Models (T. b. brucei GVR)

Infection StageDoseTreatment ScheduleCure RateReference
Chronic25 µmol/kg4 consecutive days<50% asm.orgpsu.edu
Chronic60 µmol/kgNot specified100% medchemexpress.commedchemexpress.com

Developing animal models for onchocerciasis is challenging because the human parasite O. volvulus does not fully develop in small laboratory animals. researchgate.net Consequently, researchers rely on surrogate host systems, which involve infecting animals with related filarial parasites to screen for effective drugs.

Cattle infected with Onchocerca gibsoni and O. gutturosa have been used as a tertiary screen to predict the efficacy of drugs against O. volvulus in humans. researchgate.net In this model, this compound demonstrated a macrofilaricidal effect against O. gutturosa, but not against O. gibsoni. researchgate.net Other surrogate models used for screening antifilarial drugs include BALB/c mice infected with Litomosoides sigmodontis, jirds with Acanthocheilonema viteae, and rodents with Brugia pahangi. frontiersin.orgresearchgate.net More recently, immunocompetent mouse and gerbil models using O. ochengi microfilariae, sourced from cattle, have been developed and validated. plos.org

A critical aspect of pre-clinical evaluation is to determine which stage of the parasite's life cycle a drug affects. parasite.org.aufao.org For filarial nematodes, an ideal drug would be a macrofilaricide, capable of killing the long-lived adult worms, thus halting the production of microfilariae and potentially curing the infection.

Studies on this compound have shown a significant impact on the adult life stage of O. volvulus. In trials conducted in Cameroon, a course of treatment with this compound appeared to kill or sterilize most, if not all, of the adult female worms in the treated individuals. nih.govwho.intfrontiersin.org This macrofilaricidal or sterilizing action had a profound, albeit delayed, effect on the microfilarial population. With the adult worms unable to reproduce, the existing microfilariae gradually died off from natural mortality over a period of about two years. nih.govfrontiersin.org This demonstrates that this compound primarily targets the adult worms, leading to a secondary decline in the microfilarial load.

Dose-Response Characterization in Experimental Parasitological Systems

The evaluation of a compound's efficacy against a pathogen is critically dependent on understanding its dose-response relationship. In the context of this compound, pre-clinical experimental systems, including both in vitro cultures and in vivo animal models, have been employed to characterize its activity against various parasites. These studies are fundamental in establishing the concentration at which the compound elicits a parasiticidal or parasitostatic effect and determining its potency.

Research into the dose-response characteristics of this compound has provided significant insights, particularly concerning its activity against protozoan parasites like Trypanosoma brucei brucei, the causative agent of animal trypanosomiasis. Investigations have also explored its effects on filarial nematodes of the genus Onchocerca.

In Vitro Activity against Trypanosoma brucei brucei

In vitro testing allows for the direct assessment of a compound's effect on parasites in a controlled environment. For this compound, the Drug Incorporation and Infectivity Test (DIIT) has been utilized to determine its trypanocidal properties. This method assesses the ability of trypanosomes to remain infective after being exposed to the drug for a set period. In such assays, this compound exhibited a Minimum Effective Concentration (MEC)—the lowest concentration that eliminates parasite infectivity—of 0.012 µM after a 48-hour incubation period. asm.org When compared to other organoarsenical compounds under the same conditions, some dithiaarsane derivatives showed more potent in vitro activity. asm.org

Table 1: In Vitro Dose-Response of this compound against T. b. brucei

This table summarizes the minimum effective concentration (MEC) of this compound required to inhibit the infectivity of Trypanosoma brucei brucei after 48 hours of in vitro treatment, as determined by the Drug Incorporation and Infectivity Test (DIIT).

CompoundParasiteAssayExposure TimeMinimum Effective Concentration (MEC)Source
This compoundTrypanosoma brucei bruceiDrug Incorporation and Infectivity Test (DIIT)48 hours0.012 µM asm.org

In Vivo Activity in Murine Models of Trypanosomiasis *

In vivo studies using murine models are essential for understanding a drug's activity within a complex biological system. In a model of chronic T. b. brucei infection (GVR strain), the efficacy of this compound was characterized. nih.gov When administered at a dose of 25 µmol/kg for four consecutive days, this compound cured fewer than 50% of the infected mice. asm.orgnih.gov This was in contrast to other experimental arsenicals, which demonstrated a 100% cure rate at the same dosage regimen in this model. asm.orgnih.gov

Further studies investigating central nervous system (CNS) stage infections in murine models found that orally administered this compound at a dose of 0.05 mmol/kg for seven consecutive days resulted in no cures. nih.govplos.org

Table 2: In Vivo Dose-Response of this compound in a Murine Model of Chronic Trypanosomiasis

This table presents the curative efficacy of this compound in mice with a chronic Trypanosoma brucei brucei (GVR strain) infection.

CompoundInfection ModelCure RateSource
This compoundChronic T. b. brucei GVR infection<50% asm.orgnih.gov

Activity against Onchocerca Species and Evidence of Resistance

The effects of this compound have also been investigated against filarial worms of the genus Onchocerca. In experimental settings, the drug was found to be macrofilaricidal against Onchocerca gutturosa. researchgate.net However, it did not show the same activity against Onchocerca gibsoni in cattle evaluated six weeks post-treatment, indicating differential activity between species. researchgate.net While the drug showed an ability to kill or sterilize adult female Onchocerca volvulus worms, it had little to no immediate effect on microfilariae in most trials. frontiersin.orgnih.govresearchgate.net The residual microfilariae population declined gradually over two years due to natural mortality following the death of the adult worms. frontiersin.orgnih.govresearchgate.net

Of note in dose-response characterization is the potential for parasites to develop resistance. A substrain of Trypanosoma brucei rhodesiense (KETRI 243As) was identified that is completely refractory to this compound, highlighting the challenge of drug resistance in arsenical chemotherapy. asm.org

Mechanisms of Parasite Resistance to Melarsonyl Potassium

Biochemical and Genetic Underpinnings of Arsenical Drug Resistance in Trypanosomes

The development of resistance to melaminophenyl arsenicals like melarsonyl (B1204634) potassium in trypanosomes is primarily linked to defects in drug uptake. Several key genetic and biochemical factors have been identified as central to this process.

A major contributor to arsenical resistance is the modification or loss of specific transporters on the parasite's surface. The P2 aminopurine transporter, encoded by the TbAT1 gene, has been identified as a primary route of entry for melaminophenyl arsenicals. Mutations or the complete loss of this transporter function can significantly reduce the parasite's uptake of the drug, leading to a resistant phenotype. However, the loss of the P2 transporter alone often results in only a low level of resistance, suggesting that other mechanisms are involved in higher-level resistance.

Another critical transporter implicated in arsenical resistance is the aquaglyceroporin 2 (AQP2). Loss-of-function mutations in the gene encoding AQP2 have been strongly correlated with melarsoprol (B1676173) resistance in both laboratory-generated resistant strains and clinical isolates. This transporter appears to be a key player in the uptake of these drugs, and its absence is a significant factor in treatment failure. It has been suggested that high-level arsenical resistance may necessitate the loss of more than one transporter system.

Beyond impaired uptake, the parasite's internal metabolic pathways also play a role in resistance. Trypanothione (B104310), a unique thiol compound found in trypanosomes, is a key target of melarsoprol's active metabolite, melarsen (B1215594) oxide. This active form of the drug binds to trypanothione, disrupting the parasite's redox balance and vital metabolic processes. While some studies have shown that levels of trypanothione and the enzyme trypanothione reductase are not significantly different in some resistant strains, the detoxification pathway involving trypanothione is considered a crucial element. It is proposed that after the active trivalent arsenical enters the cell, it is conjugated to trypanothione and then expelled from the parasite by efflux pumps, such as a putative trypanothione-conjugate efflux pump encoded by the TbMRPA gene. Overexpression of this efflux pump can contribute to melarsoprol resistance.

In some related protozoan parasites like Leishmania, resistance to arsenicals and antimonials has been associated with the overproduction of trypanothione. This is achieved through the overexpression of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase. The increased levels of trypanothione allow for more efficient detoxification and efflux of the drug.

Table 1: Key Genetic and Biochemical Factors in Arsenical Resistance in Trypanosomes

Factor Gene/Molecule Role in Resistance
Transporters
P2 Aminopurine Transporter TbAT1 Reduced drug influx due to mutation or loss of function.
Aquaglyceroporin 2 AQP2 Loss of function is a primary determinant of high-level resistance.
Metabolic Components
Trypanothione - Binds to the active arsenical, forming a complex for detoxification and efflux.
Trypanothione-conjugate Efflux Pump TbMRPA Overexpression increases the removal of the drug-trypanothione conjugate.

Isolation and Characterization of Melarsonyl Potassium-Refractory Parasite Strains in Laboratory Settings

The study of drug resistance mechanisms heavily relies on the generation and analysis of drug-resistant parasite strains in controlled laboratory environments. Arsenical-resistant strains of Trypanosoma brucei are typically developed by exposing a parentally sensitive clone to gradually increasing concentrations of the drug over a prolonged period. This process of repeated selection in vivo or in vitro allows for the survival and proliferation of parasites that have acquired resistance-conferring mutations.

Once a resistant line is established, it undergoes extensive characterization to understand the phenotypic and genotypic changes that have occurred. A key phenotypic trait examined is the level of resistance, often expressed as a resistance factor or fold-resistance, which is the ratio of the drug concentration required to inhibit the growth of the resistant strain versus the parental strain. For instance, a melarsen-resistant line of Trypanosoma brucei brucei was found to be 67-fold resistant to melarsoprol.

Genetic characterization of these laboratory-derived resistant strains often involves sequencing the genes of known drug transporters, such as TbAT1 and AQP2, to identify mutations, deletions, or gene conversion events. For example, studies have revealed that some highly resistant lab strains have lost the wild-type AQP2 gene, sometimes replaced by a chimeric version formed from parts of the related AQP3 gene.

Beyond genetic analysis, the functional consequences of these changes are investigated. This includes measuring the uptake of radiolabeled drugs or their analogues to confirm that resistance is due to reduced drug accumulation. Researchers have demonstrated that melaminophenyl arsenical uptake is significantly lower in resistant strains lacking functional P2 or AQP2 transporters.

Cross-Resistance Patterns with Other Chemotherapeutic Agents in Experimental Models

A significant concern in the development of drug resistance is the phenomenon of cross-resistance, where resistance to one drug confers resistance to other, often chemically related, compounds. This has been repeatedly observed in trypanosomes selected for resistance to melaminophenyl arsenicals.

Laboratory-induced melarsoprol-resistant Trypanosoma brucei strains consistently show cross-resistance to diamidine drugs such as pentamidine (B1679287). This melarsoprol-pentamidine cross-resistance (MPXR) is attributed to the fact that both classes of drugs utilize the same entry pathways into the parasite, namely the P2 and AQP2 transporters. Therefore, mutations that impair the function of these transporters and confer resistance to arsenicals also reduce the uptake of diamidines.

The extent of cross-resistance can vary depending on the specific diamidine. For example, one study on a melarsen-resistant line found a high degree of cross-resistance to stilbamidine (B1663490) (38-fold) and berenil (B12357598) (31.5-fold), but lower levels to propamidine (B86517) (5.7-fold) and pentamidine (1.5-fold).

Advanced Research Methodologies and Analytical Chemistry for Melarsonyl Potassium Studies

Development and Application of Quantitative In Vitro Assay Systems

The development of in vitro assay systems has been fundamental to the preliminary screening and determination of the trypanocidal activity of compounds like melarsonyl (B1204634) potassium. These systems allow for the controlled exposure of parasites to the compound and the subsequent measurement of its effects on their viability and growth.

Technical advancements in the continuous cultivation of trypanosomes have paved the way for the development of in vitro drug screening techniques. cgiar.org One common approach involves the use of 24-well culture plates seeded with a mammalian feeder layer. Trypanosomes are then introduced into these wells and exposed to various concentrations of the test compound for a set period, typically 24 to 72 hours, at 37°C. cgiar.orgnih.gov The activity of the compound is often expressed as the IC50 value, which is the concentration required to inhibit parasite growth by 50%. cgiar.org

Several methods are employed to assess parasite viability and determine the IC50. A photometric assay has been developed where the color change of a pH indicator in the medium, resulting from the parasite's production of pyruvate (B1213749), is measured. nih.gov This change can be read by eye to determine the minimal inhibitory concentration (MIC) or quantified using an ELISA reader to calculate the IC50. nih.gov Another established method is the use of fluorescent dyes like Alamar blue, which has been used to develop an automated biological assay for quantifying trypanocidal drug concentrations. researchgate.net Furthermore, ATP-bioluminescence assays offer a rapid and efficient method for high-throughput screening of compound libraries against trypanosomes. dndi.org

These in vitro systems have been used to evaluate the susceptibility of various Trypanosoma species to melarsonyl potassium and other arsenicals. For instance, studies have compared the in vitro activity of this compound with other compounds against Trypanosoma brucei brucei. asm.org The development of these assays has also been crucial for identifying potential drug resistance in trypanosome isolates. cgiar.org

Table 1: Comparison of In Vitro Assay Methodologies for Trypanocidal Drug Screening

Assay TypePrincipleEndpoint MeasurementThroughputKey Advantages
Photometric Assay Measures pH change due to parasite metabolism (pyruvate production). nih.govColorimetric change (visual for MIC, ELISA reader for IC50). nih.govMedium to HighSimple, cost-effective, quantifiable. nih.gov
Fluorometric Assay (e.g., Alamar Blue) Measures metabolic activity through the reduction of a fluorescent dye. researchgate.netFluorescence intensity. researchgate.netHighAutomated, sensitive, quantitative. researchgate.net
ATP-Bioluminescence Assay Quantifies viable cells by measuring ATP levels. dndi.orgLuminescence signal. dndi.orgHighRapid, highly sensitive, suitable for large-scale screening. dndi.org
Microscopic Evaluation Direct observation and counting of motile parasites.Parasite count/motility.LowDirect assessment of parasite viability.

Utilization of Diverse Animal Models in Parasitology Research: Selection Criteria and Experimental Design Considerations

Animal models are indispensable for in vivo evaluation of the efficacy of trypanocidal compounds like this compound, providing insights that in vitro studies cannot. The selection of an appropriate animal model and a robust experimental design are critical for obtaining clinically relevant data.

Mice are a commonly used model for both acute and chronic infections in trypanosomiasis research. nih.govnih.gov They are used to determine the curative dose of a drug and to assess its efficacy against different stages of the disease. nih.gov For example, murine models of CNS-stage trypanosomiasis have been well-established and characterized to investigate the effectiveness of drugs in crossing the blood-brain barrier. nih.gov In such studies, experimental infections are induced, and treatment regimens are administered, followed by monitoring for parasitemia and relapse. nih.gov

Ruminants, such as cattle and small ruminants, are also used, particularly for research on animal African trypanosomiasis. fao.org Tests in these larger animals provide direct information on drug efficacy at recommended dosages in the target species. fao.org These studies often involve infecting a group of animals with a specific trypanosome isolate and then treating them with the test compound to determine the effective and curative doses. fao.org

The selection of an animal model depends on several factors, including the Trypanosoma species being studied, the stage of the disease (early or late-stage), and the specific research question. For instance, some models are better suited for studying the neurological aspects of the disease. Experimental design considerations include the number of animals per group, the route of drug administration, the dosage and duration of treatment, and the methods for assessing infection and cure. nih.gov

Table 2: Animal Models in Trypanosomiasis Research for this compound and Related Compounds

Animal ModelTrypanosoma Species StudiedStage of DiseaseKey Research Applications
Mouse T. b. brucei, T. b. rhodesienseAcute and Late-stage (CNS)Efficacy testing, dose-finding studies, evaluation of blood-brain barrier penetration. nih.govnih.gov
Rat T. b. rhodesienseAcuteStudying drug combinations. psu.edu
Cattle/Small Ruminants T. vivax, T. congolense, T. b. bruceiAcuteDetermining effective and curative doses in target species, studying drug resistance. fao.org
Vervet Monkey T. b. rhodesienseFirst StagePharmacokinetic and efficacy studies. researchgate.net

Analytical Techniques for Detection and Quantification of this compound and its Metabolites in Biological Matrices (excluding human samples)

Accurate and sensitive analytical methods are essential for pharmacokinetic studies, enabling the detection and quantification of this compound and its metabolites in various biological samples from experimental animal models.

High-performance liquid chromatography (HPLC) has been a cornerstone for the separation and quantitative estimation of melaminophenyl arsenical compounds, including this compound. oup.com A sensitive HPLC method has been developed that can separate five clinically relevant compounds: melarsoprol (B1676173), this compound, cymelarsan, melarsen (B1215594) oxide, and sodium melarsen. oup.com This method utilizes a reverse-phase column and detects the compounds by ultraviolet (UV) absorbance. oup.com The system can detect down to 10 pmol of the compound per injection. oup.com

Ion chromatography is another powerful technique that has been employed for the quantification of potassium at parts-per-billion levels in biological samples, which can be relevant for studies involving potassium salts of drugs. nih.gov

In addition to chromatographic methods, bioassays have been developed for the quantification of trypanocidal drugs in biological fluids. An automated biological assay based on the fluorescent dye Alamar blue has been established for the sensitive and precise quantification of melarsoprol, a related arsenical, in serum and cerebrospinal fluid (CSF) samples from animal models. researchgate.net This method has a limit of quantitation of 4 ng/ml for both serum and CSF. researchgate.net

Furthermore, competitive enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of other trypanocidal drugs in the serum of cattle, offering a valuable tool for pharmacokinetic and drug resistance studies in the field. fao.org These bioanalytical methods are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds like this compound in preclinical studies.

Table 3: Analytical Techniques for this compound and Related Arsenicals

TechniqueAnalyte(s)Sample MatrixKey Features
High-Performance Liquid Chromatography (HPLC) This compound, melarsoprol, cymelarsan, melarsen oxide, sodium melarsen. oup.comSerumSensitive (detects down to 10 pmol per injection), specific for separating multiple arsenicals. oup.com
Automated Biological Assay (Alamar Blue) Melarsoprol (related arsenical)Serum, Cerebrospinal Fluid (CSF)Limit of quantitation of 4 ng/ml, high precision and accuracy. researchgate.net
Ion Chromatography Potassium (K+)Biological fluidsQuantification of K+ at ppb level in the presence of high sodium concentrations. nih.gov

In Silico Modeling and Computational Approaches to Study Compound-Target Interactions

In silico modeling and computational chemistry are increasingly being used to investigate the interactions between drugs like this compound and their molecular targets, providing insights into their mechanism of action and aiding in the design of new therapeutic agents.

While specific in silico studies focusing solely on this compound are not extensively detailed in the provided search results, the general approach for related compounds involves molecular docking and other computational techniques. These methods are used to predict how a ligand (the drug) binds to the active site of a target protein. For arsenicals, a primary target in trypanosomes is trypanothione (B104310) reductase. Computational studies can model the interaction of the arsenic-containing moiety with the dithiol groups within the active site of this enzyme.

These computational approaches can help in:

Identifying potential binding sites on target proteins.

Predicting the binding affinity of a compound.

Understanding the structural basis of drug resistance.

Guiding the synthesis of new derivatives with improved activity.

For example, the development of inhibitors for enzymes crucial to trypanosomal polyamine biosynthesis, such as S-adenosylmethionine decarboxylase, has been supported by these computational methods. researchgate.net By understanding the compound-target interactions at a molecular level, researchers can more rationally design and optimize trypanocidal drugs.

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing Melarsonyl potassium, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting melarsonyl acid with potassium hydroxide under controlled pH (8.5–10.5) and temperature conditions. Purification steps may include recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with a UV detector (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Quantitative analysis of residual solvents should follow ICH guidelines .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • FT-IR : To identify functional groups (e.g., sulfonate or arsenic-containing moieties).
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation patterns.
  • X-ray Diffraction (XRD) : To determine crystalline structure.
  • Thermogravimetric Analysis (TGA) : For thermal stability assessment.
    Data should align with USP/NF standards for reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀/EC₅₀ determination) with positive (e.g., standard antiparasitic agents) and negative controls (vehicle-only). Cell lines should be selected based on target specificity (e.g., Trypanosoma brucei for parasitic activity). Assay conditions (pH, temperature, incubation time) must replicate physiological environments. Statistical analysis (e.g., ANOVA) is required to validate significance .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s efficacy across different in vivo models?

  • Methodological Answer : Conduct a systematic review of variables:

  • Dosage : Compare mg/kg ranges and administration routes (oral vs. intravenous).
  • Model Organisms : Assess species-specific metabolic pathways (e.g., cytochrome P450 activity).
  • Data Normalization : Use meta-analysis to adjust for baseline variability.
    Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., trypanothione reductase).
  • QSAR Models : Corrogate structural modifications with bioavailability.
  • ADMET Prediction Tools : Use platforms like SwissADME to estimate absorption/distribution.
    Validate models with in vitro/in vivo correlation (IVIVC) studies .

Q. What experimental designs are recommended for assessing this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm).
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis byproducts).
  • ICH Accelerated Stability Testing : Use Q1A(R2) guidelines for long-term storage predictions.
    Include kinetic modeling (e.g., Arrhenius equation) to estimate shelf life .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in resistant strains?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify target protein expression changes.
  • Metabolomics : LC-MS to map metabolic pathway disruptions (e.g., redox balance).
    Integrate datasets using bioinformatics tools (e.g., KEGG pathway analysis) .

Data Contradiction and Reproducibility

Q. What frameworks ensure reproducibility in this compound research?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Protocol Pre-registration : Use platforms like Open Science Framework to minimize bias.
  • Collaborative Validation : Cross-lab replication studies with standardized reagents.
    Reference EU chemical data platform guidelines for interoperability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melarsonyl potassium
Reactant of Route 2
Reactant of Route 2
Melarsonyl potassium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.